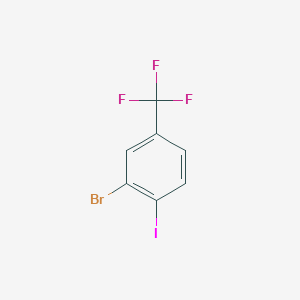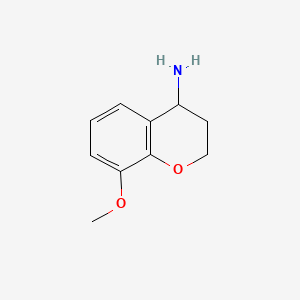
8-Methoxychroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Methoxychroman-4-amine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
8-Methoxychroman-4-amine is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chroman-4-one analogs have been shown to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects
Mode of Action
Chroman-4-one derivatives are known to interact with their targets, leading to various biological activities . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Chroman-4-one derivatives have been shown to influence various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Chroman-4-one derivatives have been associated with a wide range of pharmacological activities, suggesting that this compound may have similar effects
Biochemical Analysis
Biochemical Properties
8-Methoxychroman-4-amine plays a significant role in biochemical reactions due to its unique structure, which includes both amine and methoxy functional groups. These groups enable the compound to interact with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to form complexes with metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), which can influence its biochemical activity . These interactions often involve coordination through the nitrogen atom of the amine group and the oxygen atom of the methoxy group, affecting the compound’s reactivity and stability.
Cellular Effects
This compound has been observed to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of chroman-4-one, a related compound, have shown antiparasitic activity by targeting specific enzymes such as pteridine reductase-1 . Although specific studies on this compound are limited, it is likely that it exhibits similar effects on cellular functions due to its structural similarity.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, potentially inhibiting or activating their functions. For instance, chroman-4-one analogs have been shown to inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators . This compound may exert its effects through similar binding interactions, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies on related compounds have shown that their activity can vary depending on the duration of exposure and environmental conditions . It is essential to consider these temporal effects when designing experiments involving this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For example, studies on similar compounds have shown threshold effects, where a specific dosage range is required to achieve the desired therapeutic outcome . It is important to determine the optimal dosage to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s structure allows it to participate in biochemical reactions that affect metabolic flux and metabolite levels. For instance, chroman-4-one derivatives have been shown to interact with enzymes involved in oxidative stress and inflammation . Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, related compounds have been shown to be transported across cell membranes and distributed to specific cellular compartments . Studying the transport and distribution of this compound can provide insights into its biological effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, chroman-4-one derivatives have been shown to localize to peroxisomes and participate in metabolic processes . Understanding the subcellular localization of this compound can help elucidate its role in cellular functions.
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-chromen-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8H,5-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYXECSRHOYDPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCC2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)
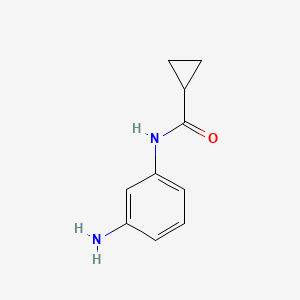

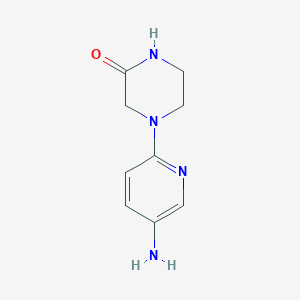
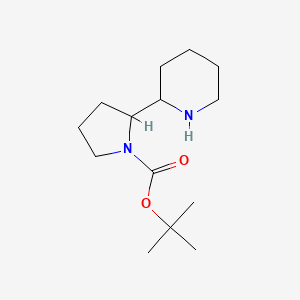

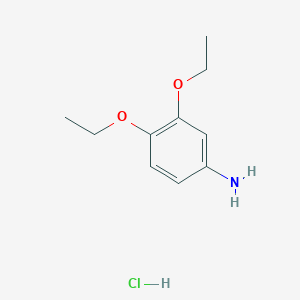
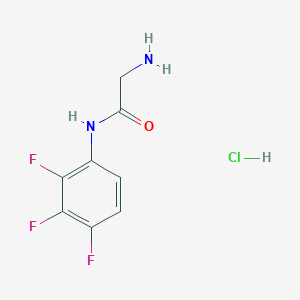
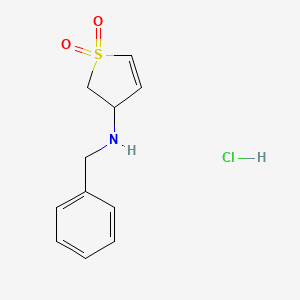
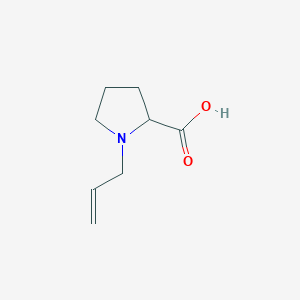

![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)
